

# An In-depth Technical Guide to the Discovery and Development of BI 187004

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BI 187004 |           |
| Cat. No.:            | B8729569  | Get Quote |

#### Introduction

**BI 187004** is a potent and selective inhibitor of  $11\beta$ -hydroxysteroid dehydrogenase type 1 ( $11\beta$ -HSD1), an enzyme that plays a crucial role in the intracellular regulation of glucocorticoids. By catalyzing the conversion of inactive cortisone to active cortisol, particularly in tissues such as the liver and adipose tissue,  $11\beta$ -HSD1 has been identified as a promising therapeutic target for metabolic disorders.[1][2] This guide provides a comprehensive overview of the discovery and development of **BI 187004**, with a focus on its mechanism of action, preclinical evaluation, and clinical trial results. While specific details of the initial discovery and preclinical studies for **BI 187004** are not extensively published, this document outlines the typical methodologies employed for  $11\beta$ -HSD1 inhibitors and presents the available clinical data for **BI 187004**.

# Mechanism of Action: The Role of 11β-HSD1 in Glucocorticoid Signaling

**BI 187004** exerts its pharmacological effect by inhibiting the 11β-HSD1 enzyme. This enzyme is a key component of the glucocorticoid signaling pathway, which is integral to numerous physiological processes, including metabolism, inflammation, and stress response. In target tissues, 11β-HSD1 increases the local concentration of cortisol, the primary active glucocorticoid in humans, thereby amplifying glucocorticoid receptor activation.[1] Dysregulation of this pathway, leading to excessive intracellular cortisol levels, has been implicated in the pathophysiology of type 2 diabetes, obesity, and metabolic syndrome.[2] By



blocking  $11\beta$ -HSD1, **BI 187004** aims to reduce local cortisol concentrations, thereby mitigating the downstream effects of excessive glucocorticoid signaling.

Figure 1: Mechanism of action of BI 187004 in the glucocorticoid signaling pathway.

## **Discovery and Preclinical Development**

The discovery of a potent and selective  $11\beta$ -HSD1 inhibitor like **BI 187004** typically involves a multi-step process, beginning with high-throughput screening of compound libraries, followed by lead optimization through medicinal chemistry efforts.

- High-Throughput Screening (HTS) for 11β-HSD1 Inhibitors:
- Objective: To identify initial "hit" compounds that inhibit 11β-HSD1 activity from a large chemical library.
- Methodology: A common method is a cell-based assay using a human cell line (e.g., HEK293) engineered to express human 11β-HSD1.[3]
  - Cell Culture and Transduction: HEK293 cells are cultured and transduced with a BacMam virus expressing the human 11β-HSD1 enzyme.[3]
  - Compound Incubation: The transduced cells are plated in 384-well plates and incubated with test compounds from the library at a fixed concentration.
  - Substrate Addition: The substrate, cortisone, is added to the wells to initiate the enzymatic reaction.[3]
  - Quantification of Cortisol: After a defined incubation period, the cell culture supernatant is collected. The amount of cortisol produced is quantified using a competitive homogenous time-resolved fluorescence (HTRF) assay.[3]
  - Hit Identification: Compounds that significantly reduce cortisol production compared to control wells (containing vehicle, e.g., DMSO) are identified as hits.
- 2. In Vitro Potency and Selectivity Assays:



- Objective: To determine the potency (e.g., IC50) of lead compounds and their selectivity for 11β-HSD1 over other related enzymes, particularly 11β-HSD2.
- Methodology:
  - Enzyme Source: Microsomes from cells overexpressing human 11β-HSD1 are often used as the enzyme source.
  - Assay Buffer: The assay is performed in a buffer containing a cofactor, such as NADPH.
  - Compound Titration: A range of concentrations of the test compound is incubated with the enzyme and substrate.
  - Detection: The conversion of cortisone to cortisol is measured, often by LC-MS/MS, which allows for precise quantification.[4]
  - IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
  - $\circ$  Selectivity: A similar assay is performed with 11β-HSD2 to determine the IC50 for the off-target enzyme. High selectivity is indicated by a large ratio of IC50 (11β-HSD2) / IC50 (11β-HSD1).

#### 3. Preclinical In Vivo Models:

- Objective: To evaluate the efficacy and pharmacokinetic/pharmacodynamic (PK/PD)
  properties of the candidate drug in animal models of metabolic disease.
- Methodology:
  - Animal Model: Diet-induced obese (DIO) mice are a commonly used model, as they exhibit features of metabolic syndrome.[1]
  - Drug Administration: The test compound is administered orally to the animals for a specified period.
  - Efficacy Endpoints: Key parameters such as blood glucose levels, insulin sensitivity (e.g., using an oral glucose tolerance test), body weight, and lipid profiles are measured.[1]



 PK/PD Analysis: Blood samples are collected at various time points to determine the drug's pharmacokinetic profile. Tissue samples (e.g., liver, adipose tissue) may be collected to measure drug concentration and ex vivo 11β-HSD1 inhibition.[2]



Click to download full resolution via product page

**Figure 2:** General workflow for the discovery and development of an 11β-HSD1 inhibitor.

## Clinical Development of BI 187004

**BI 187004** has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in both healthy volunteers and patients with type 2 diabetes.

**BI 187004** is rapidly absorbed after oral administration, with the time to maximum plasma concentration (tmax) typically occurring within 2 hours.[4][5] The drug exhibits non-proportional pharmacokinetics, particularly at lower doses, which is suggestive of target-mediated drug disposition (TMDD) due to its high-affinity binding to 11β-HSD1.[6] The terminal half-life of **BI 187004** is long, ranging from approximately 106 to 124 hours in patients with type 2 diabetes, supporting a once-daily dosing regimen.[4][7] Renal excretion of the parent compound is low.[8]

Table 1: Pharmacokinetic Parameters of BI 187004 in Clinical Trials



| Parameter             | Healthy Volunteers (Single Dose)[8]    | Patients with T2DM<br>(Multiple Doses)[4] |
|-----------------------|----------------------------------------|-------------------------------------------|
| Dose Range            | 2.5 - 360 mg                           | 10 - 360 mg                               |
| Tmax (median)         | ~2 hours                               | 0.67 - 2.00 hours                         |
| Terminal Half-life    | 14.5 - 33.5 hours (dose-<br>dependent) | 106 - 124 hours                           |
| Exposure (Cmax, AUC)  | Non-proportional increase with dose    | Non-proportional increase with dose       |
| Oral Clearance (CL/F) | Low                                    | Low (2.01–6.47 L/h)[7]                    |

Clinical studies have consistently demonstrated that **BI 187004** potently inhibits  $11\beta$ -HSD1 in both the liver and subcutaneous adipose tissue.[9][10]

- Liver 11β-HSD1 Inhibition: This is assessed indirectly by measuring the ratio of urinary tetrahydrocortisol (THF) and allo-THF to tetrahydrocortisone (THE). Treatment with BI 187004 leads to a significant and dose-dependent decrease in this ratio, indicating robust target engagement in the liver.[5][10]
- Adipose Tissue 11β-HSD1 Inhibition: Measured directly via ex vivo assays on subcutaneous fat biopsies, **BI 187004** has shown near-complete inhibition of the enzyme.[5][10]

Despite the potent and sustained inhibition of 11β-HSD1, clinical trials with **BI 187004** have not demonstrated clinically relevant improvements in glycemic control or body weight in patients with type 2 diabetes.[5][6] In a 28-day study, no significant changes were observed in fasting plasma glucose or body weight, and there was even a significant increase in weighted mean plasma glucose at higher doses.[5][6]

Table 2: Pharmacodynamic Effects of BI 187004



| Parameter                                                    | Dose                        | Result                                                        | Citation |
|--------------------------------------------------------------|-----------------------------|---------------------------------------------------------------|----------|
| Liver 11β-HSD1<br>Inhibition                                 | ≥10 mg                      | Significant decrease<br>in urinary<br>(aTHF+THF)/THE<br>ratio | [5][10]  |
| Adipose Tissue 11β-<br>HSD1 Inhibition (at<br>24h post-dose) | 10 mg                       | 59.4%                                                         | [8][10]  |
| 360 mg                                                       | 98.6%                       | [8][10]                                                       |          |
| Adipose Tissue 11β-<br>HSD1 Inhibition<br>(multiple doses)   | ≥40 mg                      | ≥80%                                                          | [7]      |
| Fasting Plasma<br>Glucose                                    | 20, 80, 240 mg (28<br>days) | No clinically relevant change                                 | [5][6]   |
| Body Weight                                                  | 20, 80, 240 mg (28<br>days) | No clinically relevant change                                 | [5][6]   |

**BI 187004** has been generally well-tolerated in clinical trials.[5][10] The most commonly reported drug-related adverse events were of mild to moderate intensity and included headache, diarrhea, flushing, and dizziness.[5][6] A dose-dependent increase in heart rate has been observed.[6] Inhibition of 11β-HSD1 can lead to a compensatory activation of the hypothalamic-pituitary-adrenal (HPA) axis, resulting in increased levels of ACTH, though these have generally remained within the normal range during treatment with **BI 187004**.[4][11]





Click to download full resolution via product page

Figure 3: Simplified workflow of a multiple rising dose clinical trial for BI 187004.

## Conclusion

BI 187004 is a potent and selective inhibitor of  $11\beta$ -HSD1 that has demonstrated excellent target engagement in clinical trials. Its development followed a logical progression from



discovery through preclinical and clinical evaluation. The pharmacokinetic profile supports once-daily dosing, and the drug has been shown to be generally safe and well-tolerated. However, despite achieving near-complete inhibition of its target enzyme in both liver and adipose tissue, **BI 187004** did not translate this pharmacological effect into clinically meaningful benefits for glycemic control or body weight in patients with type 2 diabetes.[5] These findings have contributed to the broader understanding of the role of 11β-HSD1 inhibition in the treatment of metabolic diseases.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing the Nonlinear Pharmacokinetics and Pharmacodynamics of BI 187004, an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Humans by a Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yeast-based assays for screening 11β-HSD1 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yeast-based assays for screening 11β-HSD1 inhibitors [irf.fhnw.ch]



- 11. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of BI 187004, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Development of BI 187004]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8729569#bi-187004-discovery-and-development]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com